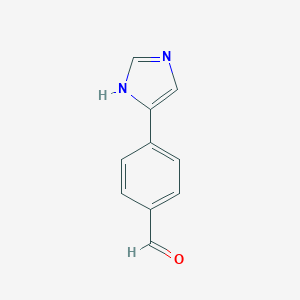

4-(1H-Imidazol-4-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

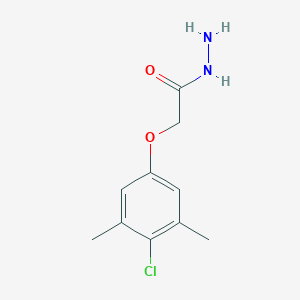

“4-(1H-Imidazol-4-yl)benzaldehyde” is a chemical compound with the empirical formula C10H8N2O . It has a molecular weight of 172.18 . It is a solid substance and can be used in the synthesis of other compounds .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their wide range of applications . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through Claisen–Schmidt condensation .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an imidazole ring via a formyl group . The imidazole ring is a five-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, are known to participate in various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions . They can also react with other compounds like 4′-methylacetophenone through Claisen–Schmidt condensation to form novel compounds .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 153-155 °C . Its molecular weight is 172.18 .

Wissenschaftliche Forschungsanwendungen

Benzimidazole and Its Derivatives

Benzimidazole derivatives, closely related to imidazole compounds, exhibit a broad spectrum of biological activities and have been extensively studied for their therapeutic potential. A comprehensive review highlights the significance of the benzimidazole nucleus in the development of drugs with antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant properties. This versatility underscores the importance of heterocyclic compounds like 4-(1H-Imidazol-4-yl)benzaldehyde in medicinal chemistry, offering a foundation for the synthesis of new therapeutic agents with improved efficacy and targeted actions (Babbar, Swikriti, & Arora, 2020).

Synthesis and Transformation of Phosphorylated Azoles

The synthesis and chemical transformations of phosphorylated azoles, including imidazole derivatives, have been systematically reviewed, revealing their significant chemical and biological properties. The methodologies for synthesizing these derivatives involve reactions with metallic derivatives of imidazole and phosphorus halides, among other processes. These compounds exhibit a wide range of biological activities, such as insectoacaricidal and antihypertensive effects, showcasing the scientific interest in exploring this compound and its derivatives for potential applications in various fields (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Variability in Chemistry and Properties of Benzimidazole Complexes

A review focusing on the compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and their complexes highlights the diverse preparation procedures and properties of these compounds. Their biological and electrochemical activities, along with their spectroscopic and magnetic properties, are discussed. This variability and the identification of research gaps suggest potential areas for future investigation, indicating the relevance of exploring derivatives of this compound for new applications in chemistry and biology (Boča, Jameson, & Linert, 2011).

Zeolite Imidazolate Frameworks (ZIFs)

The synthesis and applications of ZIFs, which include imidazolate linkers, have been extensively reviewed. These materials are utilized for various applications due to their fascinating properties, and the development of ZIF nanofibers via electrospinning opens new directions for research. This review suggests that compounds such as this compound could play a crucial role in the development of advanced materials with potential applications in catalysis, separation, and sensor technology (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).

Safety and Hazards

Zukünftige Richtungen

Imidazole derivatives, including “4-(1H-Imidazol-4-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry due to their diverse biological activities . They are key components in the development of new drugs . Therefore, the future directions in the study of “this compound” and its derivatives could involve further exploration of their therapeutic potentials and the development of novel synthetic methods .

Wirkmechanismus

Target of Action

It has been used in the synthesis of various compounds that have shown significant activity against certain bacteria .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through a condensation reaction .

Biochemical Pathways

It is used in the synthesis of various compounds, which suggests it may play a role in several biochemical reactions .

Eigenschaften

IUPAC Name |

4-(1H-imidazol-5-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXECRQWEELXIAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595012 |

Source

|

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149169-88-0 |

Source

|

| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)